Corrosion Inhibition Efficiency vs. Diacetyl and BIM Ferrocene
In a direct comparative study of three ferrocene derivatives evaluated as corrosion inhibitors for mild steel in aerated 0.5 M H₂SO₄, the inhibition efficiency order was BIM Fc > Diformyl Fc >> Diacetyl Fc [1]. 1,1′-Diformylferrocene (Diformyl Fc) functioned as a mixed‑type inhibitor with a predominant effect on the anodic dissolution of iron, obeying the Langmuir adsorption isotherm with physisorption character [1]. In contrast, 1,1′-diacetylferrocene (Diacetyl Fc) not only provided weaker inhibition but actually accelerated mild steel corrosion in 1 M HCl medium, demonstrating a fundamental mechanistic divergence that precludes interchangeable use [1].
| Evidence Dimension | Corrosion inhibition efficiency (qualitative rank order) and mechanistic behaviour |
|---|---|
| Target Compound Data | Diformyl Fc: mixed‑type inhibitor, predominant anodic control, Langmuir physisorption (ΔG₀ ≈ very low value) – rank #2 of 3 in H₂SO₄, weak inhibitor in HCl |
| Comparator Or Baseline | Diacetyl Fc: corrosion accelerator in HCl, weakest inhibitor in H₂SO₄ (rank #3 of 3); BIM Fc: strongest inhibitor in H₂SO₄ (rank #1), chemisorption (Frumkin isotherm, high negative ΔG₀) |
| Quantified Difference | Inhibition rank order: BIM Fc > Diformyl Fc >> Diacetyl Fc in 0.5 M H₂SO₄; Diacetyl Fc accelerates corrosion in 1 M HCl whereas Diformyl Fc acts as weak inhibitor |
| Conditions | Mild steel, aerated 0.5 M H₂SO₄ and 1 M HCl solutions; polarization resistance, potentiodynamic polarization, and EIS measurements |
Why This Matters
For formulators specifying corrosion inhibitors for acidic environments, substituting 1,1′-diformylferrocene with the cheaper 1,1′-diacetylferrocene would replace a protective effect with a corrosive one, making the correct ferrocene derivative a critical procurement decision.
- [1] Morad, M. S.; Sarhan, A. A. O. Application of Some Ferrocene Derivatives in the Field of Corrosion Inhibition. Corros. Sci. 2008, 50 (3), 744–753. View Source
